4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNTYEKZNLUWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multistep reactions.
Starting from basic organic compounds, such as aromatic amines and sulfonyl chlorides, the pathway includes the formation of intermediate products like 1,2,4-oxadiazole and imidazole derivatives.
Typical conditions might include the use of catalysts, high temperatures, and controlled pH environments to facilitate the reactions.
Industrial Production Methods:
Industrial synthesis would require optimization for large-scale production, including efficient catalysts and cost-effective reagents.
Scaled-up reactions might involve continuous flow reactors to maintain reaction conditions and ensure high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the oxadiazole or benzenesulfonamide sites.
Reduction: : Reduction reactions can occur, particularly at the nitro or sulfonyl groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, acids, bases.
Major Products:
Oxidation might yield sulfone derivatives.
Reduction can produce amino derivatives.
Substitution typically results in various aromatic derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Important in studying the reactivity of various functional groups.
Biology:
Potential as a biological probe to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Can serve as a building block in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism largely depends on the specific application.
In medicinal contexts, it might interact with enzyme active sites or receptor proteins, disrupting their normal function.
Pathways could involve inhibition of enzyme activity or blocking receptor signaling pathways, ultimately leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Cores
Compounds (11–14) :
These derivatives share a 4-chlorobenzenesulfonamide backbone but differ in substituents at the imidazole and sulfur-containing side chains. For example:
- Compound 11 : Features a 6-chlorobenzo[1,3]dioxol-5-ylmethylthio group.
- Compound 13 : Substituted with a naphthalen-1-ylmethylthio group.
Key Comparisons :
- Melting Points : Compounds 11–14 exhibit melting points ranging from 177°C to 290°C , suggesting that bulky substituents (e.g., naphthalene in Compound 13) increase crystallinity and thermal stability.
- Spectral Data : IR spectra of these compounds show C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, consistent with sulfonamide and thioether functionalities . The absence of such bands in the target compound would indicate differences in functional groups (e.g., oxadiazole vs. thioether).
Oxadiazole-Imidazole Hybrids
Compound (CAS 1111016-67-1) :
This analog replaces the sulfonamide group with a benzamide and substitutes the m-tolyl group with a 4-methoxyphenyl moiety.
Key Comparisons :
- Molecular Weight : The target compound (estimated MW ~500 g/mol) is heavier than the analog (MW 485.9 g/mol) due to the sulfonamide group’s higher atomic mass compared to benzamide.
Triazole and Thiadiazole Derivatives
Compounds (7–9) :
These 1,2,4-triazole derivatives feature phenylsulfonyl groups and tautomeric thione-thiol equilibria.
Key Comparisons :
- Tautomerism : Unlike the target compound’s oxadiazole-imidazole system, triazoles in exhibit tautomerism (thione vs. thiol forms), confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) and presence of C=S bands (~1247–1255 cm⁻¹) .
- Synthetic Routes : compounds are synthesized via cyclization of hydrazinecarbothioamides, contrasting with the target compound’s likely multi-step coupling of oxadiazole and imidazole precursors .
Industrial Sulfonamide Derivatives
Cyazofamid (): A commercial fungicide with a chloro-cyano-imidazole sulfonamide structure.
Key Comparisons :
- Bioactivity: Cyazofamid’s p-tolyl and cyano groups contribute to its fungicidal activity, suggesting that the target compound’s m-tolyl and oxadiazole groups may similarly influence biological targeting .
- Structural Simplicity : Cyazofamid lacks the imidazole-oxadiazole complexity of the target compound, highlighting trade-offs between synthetic accessibility and functional diversity.
Data Tables
Table 1: Physical and Spectral Properties of Selected Analogues
*Estimated based on structural analogs.
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a complex organic molecule that incorporates various pharmacologically relevant scaffolds. The presence of the 1,2,4-oxadiazole and imidazole moieties suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A chlorine atom which may enhance biological activity.
- An oxadiazole ring , known for its diverse biological properties.
- A sulfonamide group , commonly associated with antibacterial activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. Below are summarized findings from relevant research:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance:
- Oxadiazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
| Compound | Activity | Target Organisms |
|---|---|---|
| 4-chloro-N-(...) | Antibacterial | S. aureus, E. coli |
| 3-(m-tolyl)-1,2,4-oxadiazol | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of compounds featuring the 1,2,4-oxadiazole scaffold has been documented extensively. Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation:
- Mechanism of Action : Inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC) has been observed in similar oxadiazole-containing compounds .
| Compound | Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| 4-chloro-N-(...) | MCF7 (breast cancer), HeLa (cervical cancer) | 15 - 30 |
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in cancer treatment:
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and screened against various cancer cell lines. The results indicated that certain derivatives exhibited low micromolar activity against MCF7 cells, suggesting potential for development as anticancer agents .
- Antimicrobial Efficacy : A study comparing the antibacterial activity of sulfonamide derivatives showed that those containing the oxadiazole ring had enhanced activity against resistant strains of bacteria compared to traditional antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
